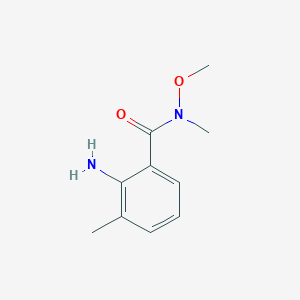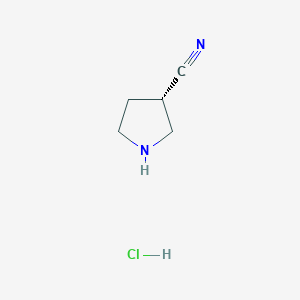
2-氨基-N-甲氧基-N,3-二甲基苯甲酰胺
概述
描述
“2-Amino-n-methoxy-n,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-Amino-n-methoxy-n,3-dimethylbenzamide” involves the reaction of 2-amino-3-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 20℃ for 24 hours . The reaction mixture is then treated with triethylamine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .Physical And Chemical Properties Analysis
The boiling point of “2-Amino-n-methoxy-n,3-dimethylbenzamide” is not provided . More detailed physical and chemical properties are not available in the search results.科学研究应用
晶体学
化合物“2-氨基-N-甲氧基-N,3-二甲基苯甲酰胺”的晶体结构已被研究 . 该化合物的晶体结构是使用X射线衍射方法确定的 . 该化合物以无色晶体(乙醇)形式获得,并通过红外光谱、1H NMR、13C NMR光谱和元素分析方法确定其晶体结构 .
合成
“2-氨基-N-甲氧基-N,3-二甲基苯甲酰胺”的合成是根据先前描述的方法进行的 . 该化合物以无色晶体(乙醇)形式获得。 合成从2,3-二甲氧基苯甲酸或3-乙酰氧基-2-甲基苯甲酸和胺衍生物开始 .
抗氧化活性
该化合物已被研究其抗氧化活性 . 所有化合物的体外抗氧化活性是通过总抗氧化剂、自由基清除和金属螯合活性来确定的 . 与标准物质相比,一些合成的化合物表现出更有效的总抗氧化、自由基清除和金属螯合活性 .
抗菌活性
该化合物已被研究其抗菌活性 . 体外抗菌活性是在三种革兰氏阳性菌和三种革兰氏阴性菌中确定的,并与两种对照药物进行了比较 .
抗HIV活性
与“2-氨基-N-甲氧基-N,3-二甲基苯甲酰胺”结构相似的吲哚衍生物已被合成并筛选其抗HIV活性 . 这些化合物在急性感染细胞中对HIV-1(IIIB)和HIV-2(ROD)株的复制进行了测试 .
药物发现
酰胺类化合物,包括“2-氨基-N-甲氧基-N,3-二甲基苯甲酰胺”,已被用于药物发现 . 这些化合物已被广泛用于医药、工业、生物和潜在药物行业 .
作用机制
Target of Action
The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown
Biochemical Pathways
Without specific information on the target of 2-Amino-n-methoxy-n,3-dimethylbenzamide, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide’s action are currently unknown
实验室实验的优点和局限性
The main advantage of using AMDMB in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to using AMDMB in laboratory experiments. For example, it has a low solubility in water, making it difficult to use in aqueous solutions. In addition, AMDMB is not very stable and can decompose when exposed to air or light.
未来方向
Future research on AMDMB could focus on the development of new synthesis methods, as well as the development of new applications for AMDMB in drug synthesis, chemical synthesis, and biochemistry. Additionally, further research could focus on the mechanism of action of AMDMB, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the potential of AMDMB as an inhibitor of certain enzymes and metabolic pathways.
安全和危害
生化分析
Biochemical Properties
2-Amino-n-methoxy-n,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways.
Cellular Effects
The effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, 2-Amino-n-methoxy-n,3-dimethylbenzamide can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Amino-n-methoxy-n,3-dimethylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 2-Amino-n-methoxy-n,3-dimethylbenzamide can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-n-methoxy-n,3-dimethylbenzamide remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-Amino-n-methoxy-n,3-dimethylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-n-methoxy-n,3-dimethylbenzamide is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-n-methoxy-n,3-dimethylbenzamide plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-amino-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXSPMKNKFDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)
